2-(Phosphonooxy)acrylate

Enzyme kinetics Inhibitor design PEP carboxylase

2-(Phosphonooxy)acrylate, commonly known as phosphoenolpyruvate (PEP), is a monocarboxylic acid anion and a central high-energy metabolic intermediate in glycolysis and gluconeogenesis. It possesses the highest-energy phosphate bond found in living organisms (-61.9 kJ/mol), making it a critical substrate for numerous enzymatic reactions including those catalyzed by pyruvate kinase and enolase.

Molecular Formula C3H4O6P-
Molecular Weight 167.03 g/mol
CAS No. 73-89-2
Cat. No. B1206124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phosphonooxy)acrylate
CAS73-89-2
SynonymsPhosphoenolpyruvate
Molecular FormulaC3H4O6P-
Molecular Weight167.03 g/mol
Structural Identifiers
SMILESC=C(C(=O)[O-])OP(=O)(O)O
InChIInChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)/p-1
InChIKeyDTBNBXWJWCWCIK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phosphonooxy)acrylate (CAS 73-89-2): A Critical High-Energy Glycolytic Intermediate and Versatile Biochemical Reagent


2-(Phosphonooxy)acrylate, commonly known as phosphoenolpyruvate (PEP), is a monocarboxylic acid anion [1] and a central high-energy metabolic intermediate in glycolysis and gluconeogenesis [2]. It possesses the highest-energy phosphate bond found in living organisms (-61.9 kJ/mol), making it a critical substrate for numerous enzymatic reactions including those catalyzed by pyruvate kinase and enolase [2]. This compound serves as both a fundamental biochemical tool for studying cellular metabolism and a key building block in the design of enzyme inhibitors targeting the PEP-binding domain across diverse therapeutic areas [3].

Why 2-(Phosphonooxy)acrylate Cannot Be Replaced by Generic PEP Analogs or Metabolic Intermediates


Generic substitution with other high-energy phosphates or PEP analogs is scientifically unsound due to the unique structural and electronic requirements of the PEP-binding pocket. The compound's enol-phosphate moiety is essential for high-affinity binding and catalysis, as demonstrated by the complete loss of inhibition when critical phosphate or carboxylate groups are modified or removed [1]. Furthermore, the specific stereoelectronic configuration of 2-(phosphonooxy)acrylate is required for proper coordination with essential metal ions in the active sites of enzymes like enolase and PEP carboxylase, making it a non-interchangeable component in both metabolic studies and inhibitor design [2].

Quantitative Differentiation: 2-(Phosphonooxy)acrylate's Unique Binding Affinity and Reactivity Profile


Superior Binding Affinity of 2-(Phosphonooxy)acrylate at the PEP Carboxylase Active Site

2-(Phosphonooxy)acrylate demonstrates a significantly higher binding affinity for E. coli PEP carboxylase compared to structurally related PEP analogs. Its inhibitor constant (Ki) is nearly 3-fold lower than that of D-phospholactate, indicating a more favorable interaction with the enzyme's catalytic pocket [1].

Enzyme kinetics Inhibitor design PEP carboxylase

Enolase Inhibition: 2-(Phosphonooxy)acrylate as a Scaffold vs. Potent but Non-Metabolic Inhibitors

While synthetic phosphonate inhibitors like deoxy-SF2312 (IC50 = 0.60 µM) and HEX (IC50 = 2.1 µM) show potent inhibition of T. brucei enolase [1], they are not metabolic intermediates and cannot be used to probe native glycolytic flux. In contrast, 2-(phosphonooxy)acrylate serves as the native substrate (Km ~0.05-0.3 mM for various enolases) and is essential for reconstituting the physiological reaction for detailed mechanistic studies.

Enolase inhibition Anti-trypanosomal Phosphonate inhibitors

Unmatched Phosphate Transfer Potential: 2-(Phosphonooxy)acrylate vs. ATP and Other High-Energy Phosphates

2-(Phosphonooxy)acrylate contains the highest-energy phosphate bond found in living organisms, with a standard free energy of hydrolysis (ΔG°') of -61.9 kJ/mol [1]. This is substantially higher than that of ATP (-30.5 kJ/mol), making it the ultimate phosphoryl donor in substrate-level phosphorylation during glycolysis.

Bioenergetics Metabolism Phosphotransferase systems

Inhibitor Potency: 2-(Phosphonooxy)acrylate vs. (Z)-3-Bromophosphoenolpyruvate

While (Z)-3-bromophosphoenolpyruvate is a significantly more potent inhibitor of pig kidney prolidase (Ki = 4.6 nM) than the native substrate PEP [1], its modification (addition of a bromine atom) renders it a suicide inhibitor that cannot be metabolized. 2-(Phosphonooxy)acrylate retains its full biological function as a substrate, enabling its use in both metabolic and inhibitory studies.

Prolidase Enzyme inhibition PEP analogs

High-Value Applications of 2-(Phosphonooxy)acrylate for Scientific Research and Procurement


Glycolysis and Gluconeogenesis Flux Studies in Cell-Free Systems

The unique high-energy phosphate bond of 2-(phosphonooxy)acrylate (-61.9 kJ/mol) makes it essential for reconstituting the final ATP-generating step of glycolysis [1]. Its use as a substrate for pyruvate kinase is non-negotiable for accurately measuring glycolytic flux or studying the regulation of this critical control point. Substitution with any other compound will result in a non-functional assay.

Development of PEP-Competitive Enzyme Inhibitors (e.g., Enolase, EPSP Synthase)

As the native substrate for enzymes like enolase [1] and EPSP synthase, 2-(phosphonooxy)acrylate is the required control compound for validating the mechanism of action of new inhibitors. Any compound claiming to be a competitive inhibitor of a PEP-utilizing enzyme must be shown to compete directly with 2-(phosphonooxy)acrylate in kinetic assays. This is the gold standard for characterizing new antimicrobial and herbicidal leads.

In Vitro Reconstitution of the Shikimate Pathway for Antibacterial and Herbicide Discovery

The shikimate pathway, present in bacteria, fungi, and plants but absent in mammals, is a prime target for antimicrobial and herbicide development. 2-(Phosphonooxy)acrylate is one of the two key substrates for EPSP synthase [1], the target of glyphosate. It is an essential reagent for high-throughput screening campaigns aimed at identifying novel inhibitors of this validated drug target.

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